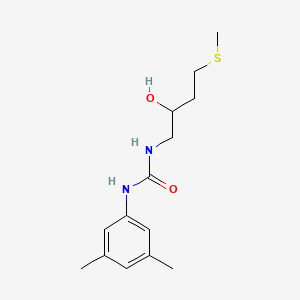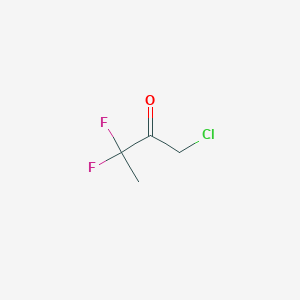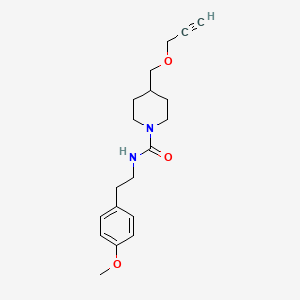![molecular formula C39H64N4O16 B2394024 (E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide CAS No. 66081-36-5](/img/structure/B2394024.png)
(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tunicamycin C1 is a nucleoside that is one of the homologues in the mixture that is tunicamycin, characterised by a 14-methylpentadec-2-enoyl fatty acyl substituent on the amino group of the tunicamine moiety. It has a role as an antimicrobial agent, a bacterial metabolite and a marine metabolite.
tunicamycin VII is a natural product found in Streptomyces chartreusis and Streptomyces xinghaiensis with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Xiong Jing (2011) conducted studies on the synthesis of related compounds, highlighting the methods used in creating substances with anti-tumor activities. Their research delves into the synthesis of specific enantiomers and explores their selective anti-tumor activities (Xiong Jing, 2011).
- A similar study by Xiong Jing (2011) synthesized enantiomers of a related compound, focusing on the use of 5-flurouracil-1-yl acetic acid and other reagents, and characterizing the final products using various spectroscopic techniques (Xiong Jing, 2011).
Antimicrobial Activities
- Pratibha Sharma, Shikha Sharma, and N. Rane (2004) explored the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which included studies on antimicrobial activities against Gram-positive and Gram-negative bacteria. They also examined the quantitative structure-activity relationship (Pratibha Sharma et al., 2004).
Antitumor and Anti-inflammatory Activities
- A. P. Nikalje, N. Hirani, and R. Nawle (2015) synthesized a series of novel compounds evaluated for anti-inflammatory activity using in vitro and in vivo models. Their research is pivotal in understanding the potential therapeutic applications of these compounds (A. P. Nikalje et al., 2015).
- Asmaa M. Fahim, M. S. Elshikh, and N. M. Darwish (2019) conducted a study on pyrimidiopyrazole derivatives, examining their antitumor activity and molecular docking. This research provides insight into the interaction of these compounds with biological targets and their potential therapeutic applications (Asmaa M. Fahim et al., 2019).
Eigenschaften
CAS-Nummer |
66081-36-5 |
|---|---|
Molekularformel |
C39H64N4O16 |
Molekulargewicht |
844.9 g/mol |
IUPAC-Name |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide |
InChI |
InChI=1S/C39H64N4O16/c1-20(2)14-12-10-8-6-4-5-7-9-11-13-15-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(3)45)31(51)30(50)24(19-44)57-37)18-22(46)35-33(53)34(54)36(58-35)43-17-16-26(48)42-39(43)55/h13,15-17,20,22-24,27-38,44,46,49-54H,4-12,14,18-19H2,1-3H3,(H,40,45)(H,41,47)(H,42,48,55)/b15-13+/t22-,23-,24-,27-,28-,29+,30-,31-,32-,33+,34-,35-,36-,37-,38+/m1/s1 |
InChI-Schlüssel |
ZOCXUHJGZXXIGQ-NPXWYGMKSA-N |
Isomerische SMILES |
CC(C)CCCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
SMILES |
CC(C)CCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Kanonische SMILES |
CC(C)CCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2393941.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2393947.png)


![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2393950.png)

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2393955.png)
![benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2393956.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2393957.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2393959.png)
![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393961.png)

![2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2393963.png)